molecular formula C8H6N2O3 B1449201 3-Aminobenzo[d]isoxazole-4-carboxylic Acid CAS No. 1104505-81-8

3-Aminobenzo[d]isoxazole-4-carboxylic Acid

Cat. No.: B1449201
CAS No.: 1104505-81-8
M. Wt: 178.14 g/mol
InChI Key: FCIMKUURFDDBAB-UHFFFAOYSA-N
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Description

3-Aminobenzo[d]isoxazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of isoxazole and is known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.

Scientific Research Applications

3-Aminobenzo[d]isoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its biological activities make it a candidate for studying various biochemical pathways.

    Medicine: Due to its anti-inflammatory and analgesic properties, it is being explored for potential therapeutic uses.

    Industry: It can be used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Biochemical Analysis

Biochemical Properties

3-Aminobenzo[d]isoxazole-4-carboxylic Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation, as well as long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for the compound’s activity and function within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s function and its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobenzo[d]isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted benzoyl chlorides with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Aminobenzo[d]isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Aminobenzo[d]isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The exact molecular targets and pathways are still under investigation, but its ability to inhibit certain enzymes and receptors is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: Another isoxazole derivative with similar biological activities.

    3,4-Dihydroxy-L-phenylalanine (L-DOPA): Used in the treatment of Parkinson’s disease, it shares some structural similarities.

Uniqueness

3-Aminobenzo[d]isoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in various fields of research.

Properties

IUPAC Name

3-amino-1,2-benzoxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-7-6-4(8(11)12)2-1-3-5(6)13-10-7/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIMKUURFDDBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)ON=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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